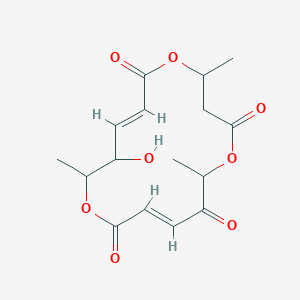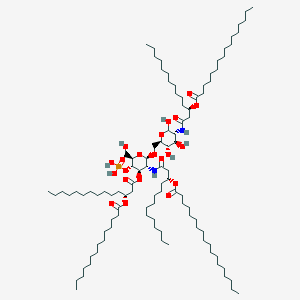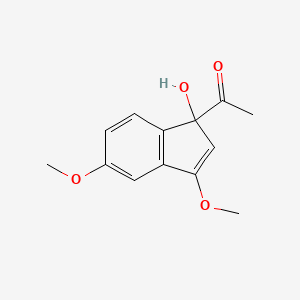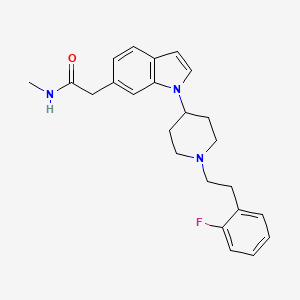
Macrosphelide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macrosphelide B is a natural product found in Microsphaeropsis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Macrosphelide B (MSB) has been the focus of extensive synthesis research. Efficient total synthesis methods have been developed for this compound and its transformation into macrosphelide A. These syntheses involve complex chemical processes such as oxidation and stereoselective reduction (Kobayashi et al., 2000). Innovative synthetic methods using intramolecular nitrile oxide-olefin cycloaddition (INOC) have also been explored for the construction of this compound's macrolactone skeleton, demonstrating the potential for efficient and versatile synthesis procedures (Paek & Suh, 2011).
Anticancer and Anti-Metastatic Properties
- MSB has shown promise in inhibiting metastasis. It was found to inhibit adhesion of sialyl Lewis(x) (sLe(x))-expressing cells to endothelial cells, suggesting its potential in suppressing lung metastasis of certain cancer cells without affecting normal cells. This selectivity makes it a significant subject for cancer research (Fukami et al., 2002).
Cell-Cell Adhesion Inhibition
- Macrosphelides A and B have been identified as inhibitors of cell-cell adhesion, classified as 16-membered macrocyclic compounds. These compounds interrupt the adhesion of certain types of cells to endothelial cells, which is a crucial process in various biological and pathological processes including immune response and tumor metastasis (Takamatsu et al., 1996).
Potential in Therapeutic Applications
- Research into MSB's structure and synthesis has paved the way for exploring its potential in therapeutic applications. For instance, the study of macrosphelide derivatives and their structure-activity relationships can contribute to the design of more potent inhibitors of cell-cell adhesion, which may be applicable in treating diseases like cancer and chronic inflammation (Fukami et al., 1999).
Apoptosis-Inducing Properties
- Macrosphelides have been observed to induce apoptosis in certain human lymphoma cells, indicating their potential as a novel approach in cancer therapy. This has led to the exploration of artificial macrosphelides and their synthesis for enhanced biological evaluation, particularly focusing on their apoptosis-inducing activity (Matsuya & Nemoto, 2010).
Propiedades
Fórmula molecular |
C16H20O8 |
|---|---|
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
(7E,13E)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |
InChI |
InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+ |
Clave InChI |
BUJQDSFTDISLDT-YDFGWWAZSA-N |
SMILES isomérico |
CC1CC(=O)OC(C(=O)/C=C/C(=O)OC(C(/C=C/C(=O)O1)O)C)C |
SMILES canónico |
CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |
Sinónimos |
macrosphelide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)


![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)


![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)


